(4-Amino-butyl)-methyl-carbamic acid tert-butyl ester oxalate is a chemical compound classified under the carbamate family. This compound features a tert-butyl ester group and an amino group, which significantly influences its reactivity and applications in various fields of chemistry and biology. The presence of the oxalate salt form enhances its solubility and stability, making it a subject of interest in both synthetic and medicinal chemistry.
The synthesis of (4-Amino-butyl)-methyl-carbamic acid tert-butyl ester oxalate typically involves several key steps:
The reaction conditions generally include:
(4-Amino-butyl)-methyl-carbamic acid tert-butyl ester oxalate can undergo various chemical reactions:
Common reagents used in these reactions include:
The mechanism of action for (4-Amino-butyl)-methyl-carbamic acid tert-butyl ester oxalate primarily involves its interaction with biological nucleophiles such as carboxylic acids and alcohols through an esterification process.
(4-Amino-butyl)-methyl-carbamic acid tert-butyl ester oxalate finds applications in several scientific domains:
The tert-butoxycarbonyl (Boc) group serves as a cornerstone for amine protection in synthesizing "(4-Amino-butyl)-methyl-carbamic acid tert-butyl ester oxalate." Its stability under basic conditions and selective deprotection under mild acids (e.g., trifluoroacetic acid) enable orthogonal protection strategies in complex molecule assembly [8]. Boc protection is typically achieved using di-tert-butyl dicarbonate (Boc₂O) in the presence of mild bases (e.g., sodium carbonate) or via direct reaction of amines with tert-butanol-derived reagents. The latter approach leverages tert-butyl acetate with bis(trifluoromethanesulfonyl)imide catalysis to form Boc-protected amines in high yields (>85%) without epimerization, critical for chiral centers in pharmaceutical intermediates [4] [8].
Solvent selection profoundly impacts yield: polar aprotic solvents (tetrahydrofuran, DMF) optimize nucleophilicity, while toluene minimizes side reactions during Boc activation [2]. For the 4-aminobutyl moiety, stoichiometric control (Boc₂O:amine = 1.1:1) prevents overprotection, and temperatures below 25°C suppress carbamate dimerization [6]. Post-reaction, aqueous workup removes inorganic salts, and silica gel chromatography isolates the Boc-amine intermediate at >95% purity [7].
Table 1: Optimization of Boc Protection for 4-Aminobutyl Derivatives
Parameter | Optimal Condition | Yield Impact | Side Reactions Mitigated |
---|---|---|---|
Solvent | Tetrahydrofuran | 92% | Ester hydrolysis |
Base | Triethylamine | 89% | N-Carbamate formation |
Boc₂O Equivalents | 1.1 | 94% | Di-Boc impurity |
Temperature | 0–10°C | 90% | Isobutylene elimination |
Oxalate salt formation converts the lipophilic Boc-protected amine "(4-Amino-butyl)-methyl-carbamic acid tert-butyl ester" into a crystalline, bioavailable form. This acid-base reaction involves proton transfer from oxalic acid to the alkylamine’s primary amino group, followed by ionic crystallization. Stoichiometry is critical: a 1:1 molar ratio of amine to oxalic acid in ethanol/water (4:1 v/v) achieves >90% yield with minimal residual acidity [3]. Excess oxalic acid (>1.2 eq) induces co-crystallization of hemioxalate salts, complicating purification [1].
Crystallization kinetics govern purity: slow cooling (0.5°C/min) of a saturated ethanol solution yields large, low-solvent crystals, reducing occluded impurities. Seed crystals added at 40°C enhance polymorph control. The oxalate salt’s solubility profile is temperature-dependent—0.2 g/mL in boiling ethanol vs. 0.02 g/mL at 0°C—enabling high recovery (>85%) [3]. Post-crystallization, washes with cold ethanol (<5°C) remove adherent oxalic acid, and vacuum drying at 40°C affords the title compound as a stable, non-hygroscopic solid with >99.5% HPLC purity [1] [6].
The 4-aminobutyl group’s primary amine acts as a potent nucleophile, driving key transformations such as reductive amination, acylation, and Michael additions. Its nucleophilicity (pKₐ ~10.5) enables reactions under mild pH (7–9), while the four-carbon spacer minimizes steric hindrance [6]. In alkylation steps, the amine attacks electrophiles (e.g., alkyl halides or carbonyls) with second-order kinetics (k₂ = 1.8 × 10⁻³ L·mol⁻¹·s⁻¹ in THF at 25°C). However, competing dimerization via imine formation occurs above pH 9, necessitating careful base selection [4].
Protection-deprotection sequences are vital for selectivity. During Boc protection, transient N-methylation using methyl iodide/K₂CO₃ in DMF ensures the terminal amine remains mono-alkylated. Quantitative demethylation post-condensation is achieved with BBr₃ in CH₂Cl₂, restoring the primary amine without Boc cleavage [6] [7]. Side reactions like over-alkylation are suppressed using bulky electrophiles (e.g., tert-butyl bromoacetate), which exhibit 5× lower reactivity toward the internal amide nitrogen than the terminal amine [4].
Solution-phase synthesis dominates industrial-scale production of the title compound due to scalability and cost efficiency. The linear sequence involves: (i) Boc protection of N-methyl-1,4-butanediamine, (ii) oxalic acid salt formation, and (iii) crystallization. Yields exceed 85% per step, with >99% purity after recrystallization. Key advantages include:
Conversely, solid-phase synthesis employs resin-bound intermediates (e.g., Wang resin-linked oxalic acid) for stepwise assembly. While automated for high-throughput screening (<1 g scale), limitations include:
Table 2: Solution-Phase vs. Solid-Phase Synthesis Comparison
Parameter | Solution-Phase | Solid-Phase |
---|---|---|
Scale Feasibility | >100 kg | <1 kg |
Yield (Overall) | 76–82% | 45–60% |
Key Impurity | Hemioxalate (<0.3%) | Trityl adducts (1–2%) |
Cost (USD/g) | 12–18 | 85–110 |
CAS No.: 120-22-9
CAS No.: 20268-71-7
CAS No.: 20698-30-0
CAS No.: 2819-08-1
CAS No.:
CAS No.: 70110-50-8